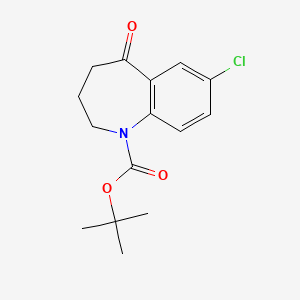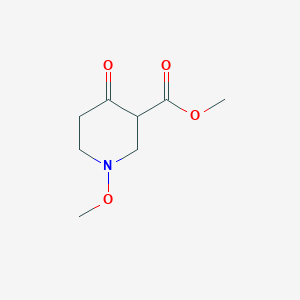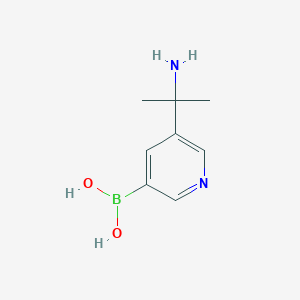
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid is an organic compound with the molecular formula C8H13BN2O2 It is a boronic acid derivative that features a pyridine ring substituted with an aminopropyl group and a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 2-amino-2-methylpropan-1-ol.
Formation of Intermediate: The 3-bromopyridine undergoes a nucleophilic substitution reaction with 2-amino-2-methylpropan-1-ol to form an intermediate compound.
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step introduces the boronic acid moiety to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Catalyst Selection: Choosing an efficient palladium catalyst to facilitate the borylation reaction.
Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize product formation.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and catalysts.
作用机制
The mechanism of action of (5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property makes it a valuable tool in the development of enzyme inhibitors and other therapeutic agents.
相似化合物的比较
Similar Compounds
- (5-(2-Aminopropan-2-yl)pyridin-2-yl)boronic acid
- (5-(2-Aminopropan-2-yl)pyridin-4-yl)boronic acid
- (5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic ester
Uniqueness
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its boronic acid group allows for versatile chemical modifications, making it a valuable compound in various research applications.
属性
分子式 |
C8H13BN2O2 |
|---|---|
分子量 |
180.01 g/mol |
IUPAC 名称 |
[5-(2-aminopropan-2-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-8(2,10)6-3-7(9(12)13)5-11-4-6/h3-5,12-13H,10H2,1-2H3 |
InChI 键 |
VQBRBYYEKQMKQG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1)C(C)(C)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


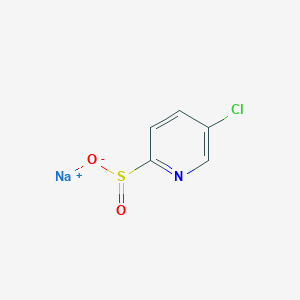
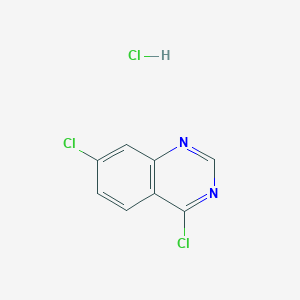
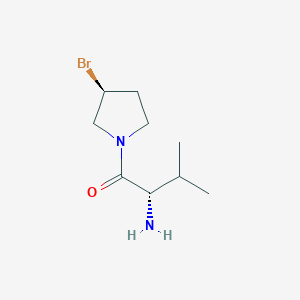
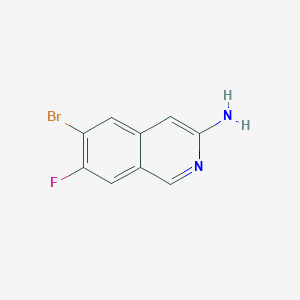
![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)
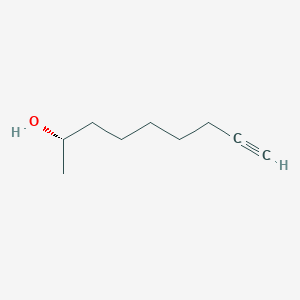
![[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11754655.png)
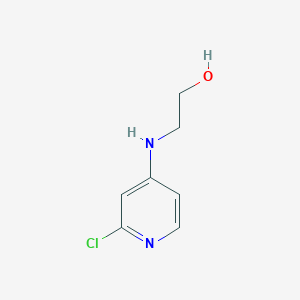

![(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B11754682.png)
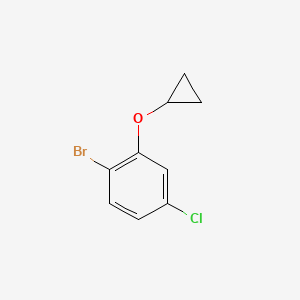
![[4-(Ethenyloxy)phenyl]boronic acid](/img/structure/B11754691.png)
